1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a propanone group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one typically involves the following steps:
Formation of the Bromopyrimidine Intermediate: The initial step involves the bromination of pyrimidine to form 5-bromopyrimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Coupling with Piperidine: The bromopyrimidine intermediate is then coupled with piperidine under basic conditions. This step often requires a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Attachment of the Propanone Group: The final step involves the introduction of the propanone group to the piperidine ring. This can be achieved through a nucleophilic substitution reaction using a suitable alkylating agent like 1-bromopropanone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like K2CO3 in DMF.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule. It can be used in the development of enzyme inhibitors or receptor modulators.
Medicine: Explored for its therapeutic potential in treating various diseases. It may act as a lead compound in drug discovery programs.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances binding affinity. The propanone group may participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one can be compared with similar compounds such as:
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Similar structure but with a pyridine ring instead of pyrimidine. It exhibits different reactivity and binding properties.
tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate: Contains a tert-butyl ester group, which affects its solubility and reactivity.
1-(5-bromo-2-pyrimidinyl)-4-piperidinone: Lacks the propanone group, resulting in different chemical and biological properties.
Properties
IUPAC Name |
1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-2-11(17)16-5-3-10(4-6-16)18-12-14-7-9(13)8-15-12/h7-8,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPJQLZGBRNSNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.